Tetrametiltiuram monosulfuro

Descripción general

Descripción

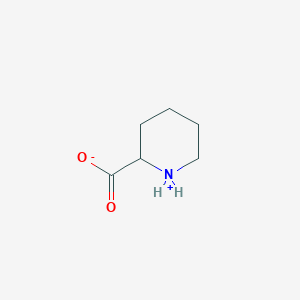

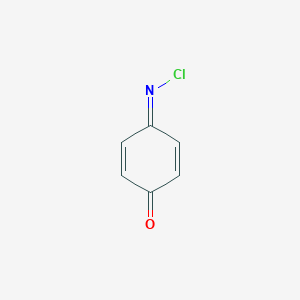

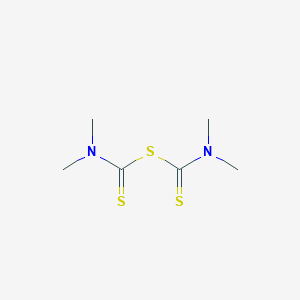

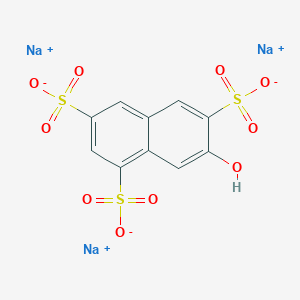

El monosulfuro de tetrametiltiuram es un compuesto organosulfurado con la fórmula química C6H12N2S3 . Aparece como un polvo de color amarillo pálido a gris o un sólido cristalino y es estable en condiciones normales. Este compuesto es escasamente soluble en agua pero soluble en solventes orgánicos como la acetona, el benceno y el etanol . Se utiliza principalmente como acelerador en la vulcanización del caucho, mejorando la elasticidad, la resistencia y la durabilidad de los productos de caucho .

Aplicaciones Científicas De Investigación

El monosulfuro de tetrametiltiuram tiene varias aplicaciones de investigación científica:

Industria del caucho: Se utiliza predominantemente como acelerador en la vulcanización del caucho, facilitando el proceso de entrecruzamiento entre las cadenas de polímeros.

Pesticidas: El compuesto se utiliza en la industria agrícola como componente de ciertos pesticidas y fungicidas.

Síntesis química: En los laboratorios químicos, se utiliza como reactivo en diversas reacciones de síntesis orgánica.

Adhesivos y selladores: El monosulfuro de tetrametiltiuram a veces se incorpora a adhesivos y selladores para mejorar su rendimiento.

Mecanismo De Acción

El mecanismo mediante el cual el monosulfuro de tetrametiltiuram ejerce sus efectos implica su estructura que contiene azufre. En el proceso de vulcanización, facilita la formación de enlaces cruzados entre las cadenas de polímeros, mejorando las propiedades mecánicas de los productos de caucho . Los objetivos moleculares y las vías involucradas en su acción están principalmente relacionados con su capacidad de interactuar con los átomos de azufre en las cadenas de polímeros.

Análisis Bioquímico

Biochemical Properties

Tetramethylthiuram monosulfide is predominantly used in the rubber industry as an accelerator in the vulcanization of rubber . It facilitates the cross-linking process between polymer chains, improving the elasticity, strength, and durability of rubber products

Cellular Effects

It is known that it can influence cell function in the context of rubber vulcanization .

Molecular Mechanism

It is known to play a role in the vulcanization of rubber, facilitating the cross-linking process between polymer chains

Temporal Effects in Laboratory Settings

Tetramethylthiuram monosulfide is stable under normal conditions . It has a melting point of approximately 105-110°C, indicating its stability at moderate temperatures . It can decompose when exposed to strong acids or bases, releasing toxic gases such as carbon disulfide

Metabolic Pathways

It is known that it is sparingly soluble in water but soluble in organic solvents such as acetone, benzene, and ethanol, facilitating its use in various chemical processes .

Métodos De Preparación

La síntesis del monosulfuro de tetrametiltiuram implica varias reacciones químicas:

Reacción con disulfuro de carbono: El método de síntesis principal implica hacer reaccionar dimetilamina con disulfuro de carbono en presencia de una base, como hidróxido de sodio, para formar el dimetilditiocarbamato intermedio.

Oxidación y ciclación: El producto intermedio se oxida y cicla para formar monosulfuro de tetrametiltiuram.

Los métodos de producción industrial a menudo implican la desulfuración de disulfuros de tetrametiltiuram con trifenilfosfina o cianuro .

Análisis De Reacciones Químicas

El monosulfuro de tetrametiltiuram experimenta varias reacciones químicas:

Oxidación: El compuesto se puede oxidar para formar diferentes productos que contienen azufre.

Reducción: Se puede reducir en condiciones específicas, aunque esto es menos común.

Los reactivos comunes utilizados en estas reacciones incluyen trifenilfosfina, cianuro y varias bases como el hidróxido de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El monosulfuro de tetrametiltiuram es parte de una clase más amplia de sulfuros de tetraalquiltiuram. Los compuestos similares incluyen:

Disulfuro de tetrametiltiuram: Este compuesto también se utiliza como acelerador de la vulcanización pero tiene diferentes propiedades de reactividad y estabilidad.

Disulfuro de tetraetiltiuram: Otro compuesto relacionado con aplicaciones similares en la industria del caucho.

Thiram: Utilizado como fungicida y tiene aplicaciones en la agricultura.

El monosulfuro de tetrametiltiuram es único debido a su estructura específica que contiene azufre, que proporciona propiedades de reactividad y estabilidad distintas en comparación con sus análogos .

Propiedades

IUPAC Name |

dimethylcarbamothioyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQPQFUJGGOFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021333 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in aromatic solvents | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 @ 20 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00027 [mmHg] | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow powder | |

CAS No. |

97-74-5 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylthiuram monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W430XXSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109.5 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetramethylthiuram Monosulfide?

A1: Tetramethylthiuram Monosulfide, often abbreviated as TMTM, has the molecular formula C6H12N2S3 and a molecular weight of 208.38 g/mol.

Q2: What spectroscopic techniques are used to characterize Tetramethylthiuram Monosulfide?

A2: Researchers commonly employ Infrared (IR) and Raman spectroscopy to characterize TMTM. These techniques help identify functional groups and elucidate the compound's structure. [, , , ]

Q3: How does the structure of Tetramethylthiuram Monosulfide compare to Tetramethylthiuram Disulfide?

A3: Tetramethylthiuram Disulfide (TMTD) possesses a disulfide bond (S-S) in its structure, while TMTM has a single sulfur atom bridging two dithiocarbamate groups. [, ]

Q4: How does Tetramethylthiuram Monosulfide interact with metals?

A4: TMTM exhibits strong coordination capabilities with various metal ions, particularly copper and silver, forming complexes through its sulfur atoms. [, , , ]

Q5: What happens when Tetramethylthiuram Monosulfide reacts with copper(II) halides?

A5: The reaction of TMTM with copper(II) halides results in the formation of two distinct copper(I) complexes: halogeno(bis(N,N-dimethylthiocarbamoyl)sulfido)copper(I) and 3,5-bis(N,N-dialkyliminio)-1,2,4-trithiolane trihalocuprate(I). []

Q6: What is the primary application of Tetramethylthiuram Monosulfide?

A6: TMTM is widely employed as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the curing process. [, , , , ]

Q7: Does Tetramethylthiuram Monosulfide form crosslinks in rubber like Tetramethylthiuram Disulfide?

A8: Unlike TMTD, TMTM does not directly form chemical crosslinks in rubber. Instead, it influences vulcanization through its thermal decomposition and interaction with other curing agents. []

Q8: How does the presence of zinc oxide (ZnO) affect the behavior of Tetramethylthiuram Monosulfide during vulcanization?

A9: ZnO plays a crucial role in TMTM-based vulcanization by reacting with dimethyldithiocarbamic acid (a byproduct of TMTM reactions) to form zinc dimethyldithiocarbamate. This prevents unwanted side reactions and leads to shorter induction periods, higher crosslink densities, and the absence of tetramethylthiourea. []

Q9: Can Tetramethylthiuram Monosulfide be used in combination with other accelerators?

A10: Yes, TMTM can be used in combination with other accelerators, such as dipentamethylene thiuram tetrasulfide (DPTT), to modify vulcanization parameters, influencing crosslinking density and the proportion of monosulfidic crosslinks in rubber. []

Q10: Are there any applications of Tetramethylthiuram Monosulfide outside rubber vulcanization?

A11: Research explored the use of TMTM as a sulfur-containing sensing material for the development of lead(II) ion-selective electrodes. []

Q11: What are some known toxicological concerns associated with Tetramethylthiuram Monosulfide?

A12: Studies indicate that TMTM can cause allergic contact dermatitis in some individuals, particularly those working with rubber products. [, , , ]

Q12: What measures are being taken to address potential health concerns related to Tetramethylthiuram Monosulfide exposure?

A14: Research highlights the importance of substituting powdered latex gloves with powder-free alternatives and exploring the production of nitrile rubber gloves without vulcanization accelerators to minimize exposure risks. [, ]

Q13: Are there ongoing efforts to develop more sustainable synthesis methods for Tetramethylthiuram Monosulfide?

A15: Yes, researchers are actively exploring greener alternatives for TMTM synthesis. One promising approach involves using triphenylphosphite as a less toxic reducing agent to replace sodium cyanide in the conversion of TMTD to TMTM. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)